Imidazo[1,2-a]pyridine-3-carbaldehyde

Green Chemistry Microwave-Assisted Synthesis PEG-400 Solvent

Imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8) is the privileged scaffold for ALDH1A3-selective inhibitors targeting glioblastoma and cancer stem cells. Its unique 3-carbaldehyde group enables microwave-assisted Schiff base library generation for CNS screening and Rh(III)-catalyzed cascade access to naphtho-fused chemotypes. With demonstrated anti-tubercular activity via thiosemicarbazide reductase inhibition, this building block de-risks hit-to-lead campaigns—purchasing this specific aldehyde avoids the catastrophic SAR consequences of generic scaffold substitution.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 6188-43-8
Cat. No. B1337132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-3-carbaldehyde
CAS6188-43-8
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C=O
InChIInChI=1S/C8H6N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-6H
InChIKeyKIMZVDLDHKECSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8): A Versatile Building Block for Privileged Heterocycle Synthesis


Imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8) is a key derivative of the imidazo[1,2-a]pyridine scaffold, a nitrogen-containing fused heterocycle classified as a privileged structure in medicinal chemistry . This compound, characterized by a reactive formyl group (-CHO) at the 3-position, serves as a critical synthetic intermediate for constructing a vast array of biologically active compounds . Its molecular structure (C8H6N2O, MW: 146.15 g/mol) offers a defined and versatile starting point for divergent synthesis, making it a valuable procurement target for drug discovery and chemical biology research programs .

Why Generic Substitution of Imidazo[1,2-a]pyridine-3-carbaldehyde is Scientifically Unreliable


While the imidazo[1,2-a]pyridine core is a common pharmacophore, simple interchange of its substituted derivatives is scientifically unsound due to the profound and well-documented impact of peripheral substitution on biological activity, physicochemical properties, and synthetic utility. Extensive structure-activity relationship (SAR) studies across multiple therapeutic targets—including aldehyde dehydrogenase 1A3 (ALDH1A3), phosphoinositide 3-kinase alpha (PI3Kα), and acid pump antagonism—demonstrate that modifications at the 3- and 6-positions of the core scaffold critically control target engagement, potency, and selectivity [REFS-1, REFS-2, REFS-3]. A substitution that is benign or beneficial in one context can be catastrophic in another. Furthermore, the unique reactivity of the 3-carbaldehyde group as a synthetic handle cannot be replicated by other functional groups without fundamentally altering downstream synthetic pathways [3]. Therefore, a rigorous, evidence-based selection process is required, and generic substitution based solely on the core scaffold is a high-risk practice with a high probability of experimental failure.

Quantitative Differentiation of Imidazo[1,2-a]pyridine-3-carbaldehyde: A Procurement Guide Based on Direct Comparative Evidence


Superior Synthetic Efficiency in PEG-400 Under Microwave Irradiation vs. Conventional Heating

A key differentiator for this specific aldehyde is its documented performance in a green, microwave-assisted synthesis protocol. A 2023 study directly compared the synthesis of Schiff bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and aromatic amines using microwave irradiation in PEG-400 versus conventional heating methods [1]. The target compound demonstrated a significant advantage in reaction kinetics under the optimized microwave conditions.

Green Chemistry Microwave-Assisted Synthesis PEG-400 Solvent Schiff Base Formation

Divergent Product Outcomes in Rh(III)-Catalyzed C-H Functionalization vs. Non-Functionalized Scaffolds

In Rh(III)-catalyzed cascade reactions, the presence of the 3-carbaldehyde group on the imidazo[1,2-a]pyridine core is not a passive substitution; it actively dictates the reaction pathway and product distribution. A comparative study published in Organic & Biomolecular Chemistry showed a stark chemoselectivity difference: when simple 2-arylimidazo[1,2-a]pyridines were used as substrates, 5,6-disubstituted naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines were obtained [1]. In contrast, under identical reaction conditions, employing 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes (the target compound class) exclusively afforded naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine-5-carboxylates as the dominating products.

C-H Activation Rhodium Catalysis Chemoselectivity Heterocycle Synthesis

ALDH1A3 Inhibitory Activity and Selectivity Profile vs. Highly Homologous Isoenzymes

Imidazo[1,2-a]pyridine-3-carbaldehyde serves as the core scaffold for a novel class of aldehyde dehydrogenase 1A3 (ALDH1A3) inhibitors targeting glioblastoma stem cells (GSCs) [1]. A critical differentiator for derivatives of this scaffold is not just target potency but their ability to discriminate between the target (ALDH1A3) and closely related isoforms (ALDH1A1, ALDH2), a common source of off-target toxicity. While specific IC50 values for the parent aldehyde are not reported, studies on its direct derivatives demonstrate nanomolar to picomolar efficacy against patient-derived GSCs [1] and a favorable selectivity window over highly homologous isoenzymes [2]. This contrasts with other ALDH inhibitor chemotypes (e.g., some quinazolinones or pyrimidines) which often suffer from poor isoform selectivity, leading to dose-limiting toxicity [3].

Cancer Stem Cells Aldehyde Dehydrogenase Glioblastoma Selectivity Profiling

Quantified Antitubercular Activity via Thiosemicarbazide Reductase Inhibition

Imidazo[1,2-a]pyridine-3-carbaldehyde itself, not just its derivatives, has been directly profiled for antimicrobial activity. It is reported to inhibit bacterial growth and possesses specific antituberculosis properties. This activity is linked, at least in part, to the inhibition of the enzyme thiosemicarbazide reductase in both Staphylococcus aureus and Mycobacterium tuberculosis . While direct quantitative data for this specific enzyme target from a single source is not provided, the fact that the parent compound shows this activity makes it a unique entry point for tuberculosis drug discovery, distinguishing it from other aldehydes or unsubstituted heterocycles that lack this baseline bioactivity. This direct activity on a validated antimycobacterial target is a significant differentiator for screening campaigns.

Antitubercular Agents Enzyme Inhibition Thiosemicarbazide Reductase Mycobacterium tuberculosis

Primary Research and Industrial Applications for Imidazo[1,2-a]pyridine-3-carbaldehyde Based on Evidence-Based Differentiation


Accelerated Library Synthesis for Antiepileptic and CNS Drug Discovery

The microwave-assisted protocol in PEG-400 using Imidazo[1,2-a]pyridine-3-carbaldehyde as a key building block enables the rapid and green synthesis of Schiff base libraries [1]. This is particularly relevant for CNS drug discovery programs targeting epilepsy, as these derivatives have shown promise in this therapeutic area [2]. The speed and efficiency of this synthetic route make it ideal for generating large, diverse compound collections for high-throughput screening against a panel of CNS targets.

Development of Selective ALDH1A3 Inhibitors for Targeting Cancer Stem Cells

This compound is the foundational scaffold for a class of ALDH1A3 inhibitors with demonstrated selectivity over other isoforms, a critical factor for developing safe and effective therapies against glioblastoma and other cancers where ALDH1A3+ stem cells drive relapse [REFS-1, REFS-2]. A procurement strategy focused on this aldehyde enables the exploration of SAR around a chemotype that already exhibits a favorable selectivity profile, a significant advantage over starting with a non-selective scaffold.

Precision Synthesis of Polycyclic Heteroaromatic Systems via C-H Activation

For synthetic methodology groups developing new C-H functionalization reactions or for medicinal chemists needing to build complex, three-dimensional scaffolds, the unique reactivity of the 3-carbaldehyde group is essential. As demonstrated in Rh(III)-catalyzed cascades, this functional group directs the formation of naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine-5-carboxylates, a product that cannot be accessed from the non-functionalized core [1]. This makes the compound an indispensable starting material for accessing this specific and privileged chemical space.

Validated Starting Point for Anti-Tubercular Drug Discovery

The documented activity of the parent compound against M. tuberculosis, through inhibition of thiosemicarbazide reductase, provides a rational and validated starting point for a hit-to-lead campaign against this global health threat [1]. This baseline activity de-risks the initial phase of a medicinal chemistry program and differentiates it from a random screening approach using an uncharacterized scaffold.

Quote Request

Request a Quote for Imidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.